

Discovery and timeline of oxytetracycline from *Streptomyces rimosus*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxytetracycline hydrochloride*

Cat. No.: B560014

[Get Quote](#)

The Discovery and Production of Oxytetracycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, timeline, and production of oxytetracycline from the soil bacterium *Streptomyces rimosus*. It includes detailed experimental protocols, quantitative data, and visualizations of key biological and discovery pathways to serve as a comprehensive resource for professionals in the field of antibiotic research and development.

Discovery and Timeline

The discovery of oxytetracycline was a significant event in the "golden age" of antibiotic discovery. It followed the identification of chlortetracycline, the first member of the tetracycline class of antibiotics.

Early 1950s: A team of researchers at Pfizer, led by A.C. Finlay, systematically screened soil samples for microorganisms with antibiotic properties.[\[1\]](#)

1950: A strain of *Streptomyces rimosus*, isolated from a soil sample collected in Terre Haute, Indiana, was found to produce a substance with broad-spectrum antibacterial activity.[\[1\]](#)[\[2\]](#) This

substance was named Terramycin, and later identified as oxytetracycline. The discovery was first reported in the scientific literature in 1950.[1][3]

1952: The chemical structure of oxytetracycline was elucidated by a collaborative effort between Pfizer and a group led by the renowned chemist Robert B. Woodward.[2]

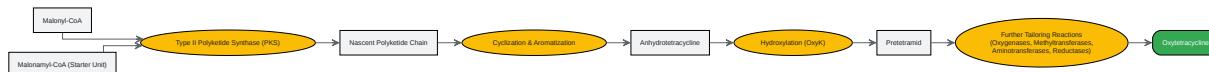
1953: Oxytetracycline was patented.[4]

Mid-1950s: By this time, oxytetracycline (Terramycin), alongside chlortetracycline (Aureomycin) and tetracycline, were established as clinically important antibiotics.[5]

The discovery of oxytetracycline was part of a larger, intensive effort by pharmaceutical companies to discover new antibiotics from natural sources, a process that has yielded many of the antimicrobial agents still in use today.

The Producing Organism: *Streptomyces rimosus*

Streptomyces rimosus is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. Like other members of its genus, it is found in soil and is known for its ability to produce a wide array of secondary metabolites, including antibiotics.[6] The industrial production of oxytetracycline relies on the submerged fermentation of high-yielding strains of *S. rimosus*.[7]

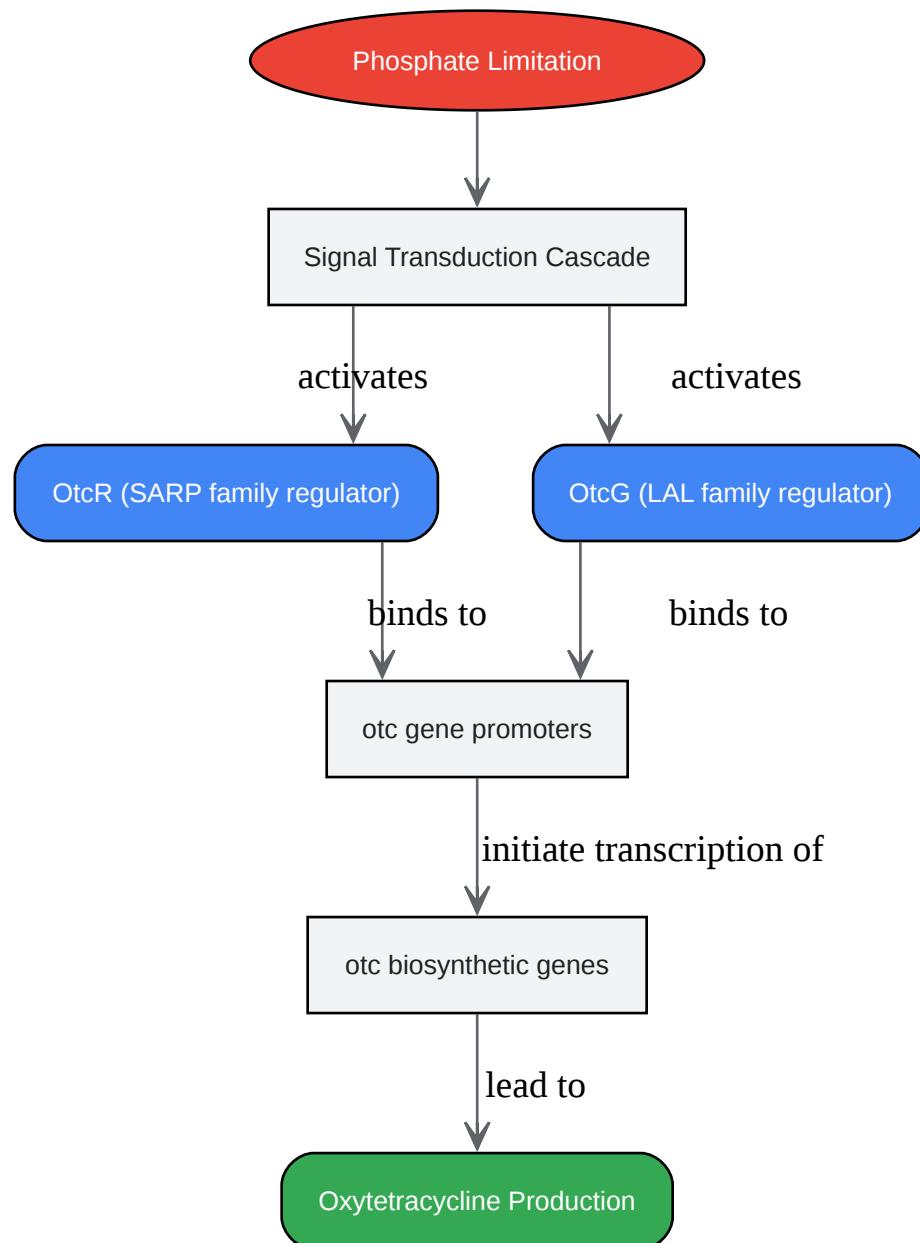

Biosynthesis of Oxytetracycline

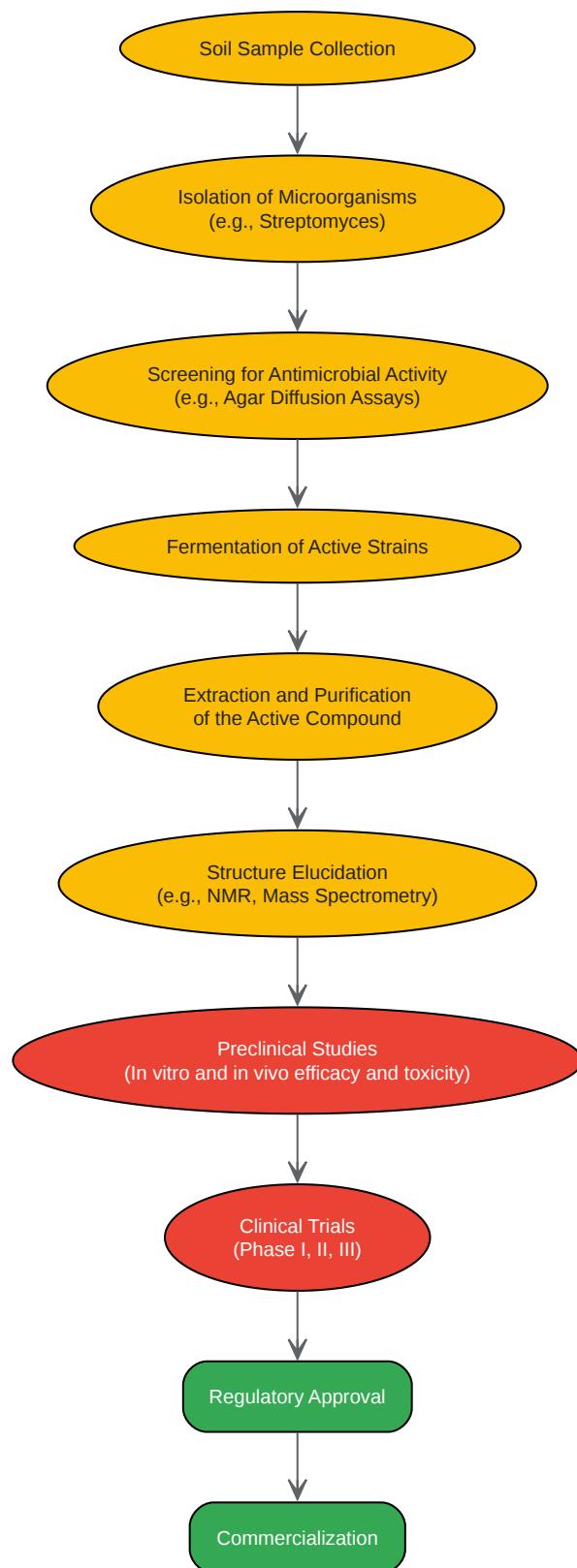
Oxytetracycline is a polyketide, a class of natural products synthesized through the repeated condensation of small carboxylic acid units. The biosynthetic pathway is encoded by a cluster of genes, known as the "otc" gene cluster, which spans approximately 35 kb on the *S. rimosus* chromosome.

The biosynthesis begins with the formation of a polyketide chain from a malonamyl-CoA starter unit and eight malonyl-CoA extender units. This process is catalyzed by a type II polyketide synthase (PKS). The nascent polyketide chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including hydroxylation, methylation, and amination, to yield the final oxytetracycline molecule.

Oxytetracycline Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of oxytetracycline from primary metabolites.


[Click to download full resolution via product page](#)


Caption: Key steps in the oxytetracycline biosynthetic pathway.

Regulation of Oxytetracycline Biosynthesis

The expression of the otc gene cluster is tightly regulated. Several regulatory proteins have been identified, including OtcG and OtcR, which act as transcriptional activators.[4][8] The production of oxytetracycline is also known to be influenced by environmental factors, most notably phosphate limitation. Low phosphate concentrations trigger a signaling cascade that leads to the upregulation of the otc genes.[4][9]

The following diagram depicts a simplified model of the regulatory network controlling oxytetracycline biosynthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mhlw.go.jp [mhlw.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. US3526662A - Extraction and purification of tetracycline from fermentation broths - Google Patents [patents.google.com]
- 4. A rapid high performance liquid chromatographic (HPLC) assay for the determination of oxytetracycline in commercial pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrafiltration for isolation and purification of oxytetracycline from industrial fermentation broth — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. US2658078A - Solvent extraction of oxytetracycline - Google Patents [patents.google.com]
- 8. veterinarypharmacon.com [veterinarypharmacon.com]
- 9. isca.me [isca.me]
- To cite this document: BenchChem. [Discovery and timeline of oxytetracycline from *Streptomyces rimosus*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560014#discovery-and-timeline-of-oxytetracycline-from-streptomyces-rimosus>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com